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3-(Hydroxymethyl)-3-butene-2-one

Cat. No.: B13760439
M. Wt: 100.12 g/mol
InChI Key: KRBFQUPTNQVDDS-UHFFFAOYSA-N
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Description

Contextualization within the Butenone Class of Organic Compounds

3-(Hydroxymethyl)-3-butene-2-one belongs to the butenone class of organic compounds. Butenones are four-carbon α,β-unsaturated ketones, characterized by a carbonyl group conjugated with a carbon-carbon double bond. hmdb.ca This structural motif imparts a unique reactivity to the molecule, making butenones, such as the well-known methyl vinyl ketone, valuable intermediates in a variety of chemical transformations. hmdb.canih.gov The general structure of a butenone consists of a four-carbon chain with a ketone functional group (a carbonyl group bonded to two carbon atoms) and a double bond. vedantu.comvedantu.com

The defining feature of this compound is the presence of a hydroxymethyl group (-CH2OH) at the 3-position of the butenone backbone. This addition introduces a primary alcohol functional group, further enhancing the molecule's synthetic versatility. The compound's systematic IUPAC name is this compound, and it is identified by the CAS number 73255-29-5. chemicalbook.comlookchem.com

Significance as a Building Block and Synthetic Intermediate

The dual functionality of this compound, possessing both an α,β-unsaturated ketone system and a primary alcohol, makes it a highly attractive building block in organic synthesis. The enone moiety can participate in a wide array of reactions, including Michael additions, Diels-Alder cycloadditions, and various conjugate additions. Simultaneously, the hydroxyl group can undergo oxidation, esterification, or be converted into a leaving group, allowing for further molecular elaboration.

This versatility allows this compound to serve as a key intermediate in the synthesis of a diverse range of more complex molecules. lookchem.com For instance, it is utilized in the production of pharmaceuticals and agrochemicals, where its reactive sites facilitate the construction of novel bioactive compounds. lookchem.com Furthermore, its structure is relevant in the flavor and fragrance industry and in the manufacturing of specialized polymers. lookchem.com

A common synthetic route to this compound is the Morita-Baylis-Hillman reaction. chemicalbook.com A notable example involves the reaction of methyl vinyl ketone with paraformaldehyde in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol (B145695), which can yield the desired product in high percentages. chemicalbook.com

Overview of Research Landscape and Key Academic Challenges

The research landscape for this compound is active, with a primary focus on expanding its synthetic utility and exploring its application in the total synthesis of natural products and other complex target molecules. A significant area of investigation involves the development of new, more efficient, and stereoselective methods for its synthesis. While the Morita-Baylis-Hillman reaction is effective, researchers are continually seeking to improve yields, reduce reaction times, and employ more environmentally benign catalysts and reaction conditions.

A key academic challenge lies in controlling the stereochemistry of reactions involving this prochiral molecule. The development of enantioselective transformations using this compound as a substrate is a major goal, as it would provide access to chiral building blocks that are crucial for the synthesis of many biologically active compounds.

Another research frontier is the exploration of the full range of chemical transformations that the two functional groups can undergo, both independently and in concert. This includes investigating tandem reactions where both the enone and the alcohol functionalities participate in a single, efficient synthetic operation. Overcoming these challenges will undoubtedly unlock the full potential of this compound as a powerful tool in the arsenal of synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B13760439 3-(Hydroxymethyl)-3-butene-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-(hydroxymethyl)but-3-en-2-one

InChI

InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h6H,1,3H2,2H3

InChI Key

KRBFQUPTNQVDDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CO

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 3-(Hydroxymethyl)-3-butene-2-one

The primary and most well-documented route to this compound is the Morita-Baylis-Hillman (MBH) reaction. nih.govresearchgate.net This reaction is valued for its ability to form a carbon-carbon bond between an activated alkene and an electrophile, creating complex, multifunctional products in a single step. rsc.orgnih.gov

The Morita-Baylis-Hillman (MBH) reaction is a powerful tool for carbon-carbon bond formation, directly yielding α-methylene-β-hydroxy carbonyl compounds. nih.govresearchgate.net The synthesis of this compound is a classic example of this reaction, typically involving the coupling of methyl vinyl ketone (an activated alkene) with formaldehyde (B43269) (an electrophile). chemicalbook.comresearchgate.net

A common procedure involves reacting methyl vinyl ketone with paraformaldehyde, which serves as a source of formaldehyde, in the presence of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as ethanol (B145695). chemicalbook.com This method has been reported to produce the desired product in high yield (e.g., 85%). chemicalbook.com

Mechanism: The generally accepted mechanism for the amine-catalyzed MBH reaction proceeds in three key steps: nih.govprinceton.edunih.gov

Michael Addition: The tertiary amine catalyst (e.g., DABCO) performs a nucleophilic attack on the β-position of the activated alkene (methyl vinyl ketone) to form a zwitterionic enolate intermediate. princeton.edursc.org

Aldol-type Addition: The generated enolate attacks the carbonyl carbon of the aldehyde (formaldehyde), forming a new carbon-carbon bond and creating an alkoxide intermediate. princeton.edursc.org

Elimination: A proton transfer, often mediated by a protic solvent, followed by the elimination of the amine catalyst, regenerates the catalyst and forms the final α-methylene-β-hydroxy ketone product. nih.govacs.org

The rate-determining step is typically the aldol (B89426) addition, and the reaction can be notoriously slow. princeton.edu The use of protic solvents or co-catalysts can accelerate the reaction by stabilizing intermediates or facilitating the proton transfer step. nih.govacs.org While the classic MBH reaction uses aldehydes, variants like the aza-MBH reaction utilize imines as the electrophile to produce α-methylene-β-amino carbonyl derivatives, showcasing the reaction's versatility. nih.govrsc.org

ReactantsCatalystSolventYieldReference
Methyl vinyl ketone, ParaformaldehydeDABCOEthanol85% chemicalbook.com
Aromatic aldehydes, Methyl vinyl ketoneCross-linked poly-4-vinylpyridine (CPVP)aq. tert-BuOHHigh researchgate.net
Cyclopent-2-enone, Aromatic/Aliphatic aldehydesSecondary Amine / Lewis Base-High nih.gov

While the MBH reaction is the most direct route, other methods for synthesizing allylic alcohols provide complementary strategies. These can be particularly useful for creating substituted analogues or for substrates where the MBH reaction is inefficient.

Titanium-Mediated Cross-Coupling: A notable alternative is the Ti(III)-mediated dehydroxylative cross-coupling reaction. This method can couple allylic alcohols with electron-deficient olefins, such as acrylonitrile. acs.org For instance, to obtain a ketone product, a two-step sequence can be employed: first, the dehydroxylative alkylation of an allylic alcohol with acrylonitrile, followed by treatment of the resulting nitrile with an organometallic reagent like methylmagnesium iodide in the presence of trimethylaluminum. acs.org

Reductive Coupling of Alkynes: The 1,2-addition of vinylic metal species to aldehydes is a fundamental method for forming allylic alcohols. pnas.orgorganic-chemistry.org Modern variations include the nickel-catalyzed reductive coupling of alkynes with aldehydes, which can proceed under mild conditions. organic-chemistry.org

Palladium-Catalyzed Isomerization: For obtaining specific isomers, the palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can yield secondary allylic alcohols. organic-chemistry.org This can be part of a one-pot procedure to ultimately form α,β-unsaturated enones. organic-chemistry.org

Organocatalytic Epoxidation/Wharton-Reaction Sequence: A one-pot process involving the enantioselective epoxidation of an enone followed by a Wharton transposition can produce optically active allylic alcohols with high enantioselectivity. pnas.org

These alternative routes, while not always directly producing this compound, represent important complementary strategies in the broader context of allylic alcohol synthesis. nih.gov

Precursor Chemistry and Stereochemical Control in Synthesis

The choice and modification of starting materials (precursors) are critical for optimizing the synthesis, influencing both reactivity and the stereochemical outcome of the final product.

Modifying precursor molecules is a key strategy to enhance reaction efficiency or to steer the reaction towards a desired product.

Activation of Alkenes: The MBH reaction itself relies on the "activation" of the alkene precursor by an electron-withdrawing group (EWG), such as the ketone in methyl vinyl ketone. The nature of this EWG significantly impacts the reaction rate and scope.

Protecting Groups: In more complex syntheses, precursor derivatization via protecting groups is common. For example, a more sensitive functional group on a precursor aldehyde might be protected before an MBH reaction to prevent side reactions.

Functional Group Interconversion: A precursor can be derivatized to facilitate a different, more efficient reaction pathway. As mentioned, an allylic alcohol can be converted into a nitrile, which is then transformed into the target ketone. acs.org This two-step sequence circumvents issues with the direct use of methyl vinyl ketone as an acceptor in certain reductive coupling reactions. acs.org

Achieving stereochemical control to produce a single enantiomer of a chiral molecule is a primary goal in modern organic synthesis. While this compound is achiral, the principles of stereocontrol are crucial for the synthesis of related chiral hydroxymethyl-butane systems.

Chiral Auxiliaries: One strategy involves temporarily attaching a chiral auxiliary to an achiral precursor. youtube.com This auxiliary directs the stereochemical course of a reaction and is subsequently removed, leaving behind an enantiomerically enriched product. youtube.com

Substrate Control: Stereochemistry can be induced when an existing stereocenter in the substrate molecule influences the creation of a new one. youtube.com

Chiral Catalysis: The use of a chiral catalyst is a highly efficient method for asymmetric synthesis. In the context of the MBH reaction, chiral Lewis bases, such as derivatives of naturally occurring alkaloids or specially designed phosphines, can be used to produce enantiomerically enriched allylic alcohols. nih.govresearchgate.net

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For example, the versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block has been synthesized starting from D-isoascorbic acid, a common food preservative. researchgate.netnih.gov The key step in this synthesis was a highly regioselective epoxide opening, demonstrating how the inherent chirality of the starting material is transferred through the synthetic sequence to the final product. researchgate.netnih.gov This strategy of combining a "pillaring" strategy with a chiral induction agent provides a pathway to create homochiral structures from achiral precursors. rsc.org

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in the synthesis of this compound via the MBH reaction, as it governs the reaction rate, efficiency, and in asymmetric versions, the stereoselectivity. acs.orgrsc.org

The most common catalysts are nucleophilic tertiary amines and phosphines. rsc.orgrsc.org

Tertiary Amines: DABCO is the most frequently cited catalyst for this transformation due to its high nucleophilicity and appropriate steric profile. chemicalbook.comprinceton.edu Other amines like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), 4-(Dimethylamino)pyridine (DMAP), and quinuclidine (B89598) are also effective, with their activity often correlating with basicity and the solvent system used. acs.orgrsc.org For instance, quinuclidine in combination with a protic solvent like methanol (B129727) has been shown to be a highly efficient system. rsc.org

Phosphines: Tertiary phosphines were used in the initial discovery of this reaction by Morita. acs.org They are also effective catalysts, though some can be sensitive to air. acs.org The mechanism is similar to that of amines. rsc.org

Co-catalytic Systems: To overcome the slow reaction rates, co-catalysts are often employed. Brønsted acids or molecules capable of hydrogen bonding, such as phenols or alcohols, can accelerate the reaction. rsc.orgresearchgate.netacs.org These additives are thought to activate the aldehyde electrophile towards nucleophilic attack and/or assist in the rate-determining proton transfer step. princeton.eduacs.org

Heterogeneous Catalysts: To simplify purification and catalyst recycling, polymer-supported catalysts have been developed. For example, cross-linked poly-4-vinylpyridine has been used as a recyclable heterogeneous catalyst for the reaction between aromatic aldehydes and methyl vinyl ketone. researchgate.net

Catalyst / SystemTypeKey FeatureReference
DABCOTertiary AmineStandard, effective nucleophile. chemicalbook.comprinceton.edu
DBUTertiary AmineStrong, non-nucleophilic base, can provide rate enhancement. acs.org
Quinuclidine / MethanolAmine / Protic SolventHighly active system, good for less reactive substrates. rsc.org
DMAPTertiary AmineEffective for reactions with nitroalkenes. rsc.org
Triphenylphosphine (PPh₃) / NitrophenolPhosphine (B1218219) / Brønsted AcidCo-catalytic system where the acid accelerates the reaction. researchgate.net
Cross-linked poly-4-vinylpyridine (CPVP)Heterogeneous AmineSolid, recyclable catalyst. researchgate.net

Organocatalytic Applications

The synthesis of this compound is prominently achieved through the Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction. wikipedia.org This reaction typically involves the coupling of an activated alkene, such as methyl vinyl ketone, with an aldehyde, in this case, formaldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.org

A widely employed and effective organocatalyst for this transformation is 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction mechanism initiates with the nucleophilic addition of DABCO to methyl vinyl ketone, forming a zwitterionic enolate intermediate. This intermediate then adds to formaldehyde. Subsequent elimination of the catalyst yields the desired product, this compound. organic-chemistry.org Research has demonstrated that this reaction can be carried out efficiently under neat (solvent-free) conditions or in alcoholic solvents like ethanol, often at room temperature, which contributes to its practicality. researchgate.net The use of organocatalysts like DABCO is advantageous due to their relatively low cost and reduced environmental impact compared to many metal-based catalysts. nih.gov

Detailed studies have optimized the reaction conditions to achieve high yields. For instance, a procedure involving the cracking of paraformaldehyde in ethanol with a catalytic amount of DABCO, followed by the addition of methyl vinyl ketone, has been reported to produce this compound in excellent yield after a relatively short reaction time at room temperature. researchgate.net

Organocatalytic Synthesis of this compound

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Methyl vinyl ketone Paraformaldehyde DABCO Ethanol 0 - 20 3 85

Metal-Catalyzed Transformations

While organocatalysis is a primary route, metal-catalyzed transformations have been explored to address some of the limitations of the classic Baylis-Hillman reaction, such as slow reaction rates. Lewis acids are often employed to activate the electrophile (formaldehyde), thereby accelerating the reaction.

Several metal-based Lewis acids have been investigated for their efficacy in promoting Baylis-Hillman type reactions. These include compounds of titanium, boron, and zirconium. For instance, the use of Lewis acids such as titanium (IV) chloride (TiCl₄), boron (III) chloride (BCl₃), or zirconium (IV) chloride (ZrCl₄) in conjunction with a catalytic amount of a tertiary amine has been shown to facilitate the reaction between aryl aldehydes and methyl vinyl ketone. researchgate.net Although not specifically documented for formaldehyde in all cases, this principle is applicable. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enolate intermediate.

In some instances, a combination of a metal catalyst and an organocatalyst is employed in a cooperative system. For example, silver acetate (B1210297) has been used as a Lewis acid additive with an imidazole-based organocatalyst to enhance the chemoselectivity of the MBH reaction between methyl vinyl ketone and p-nitrobenzaldehyde. nih.gov Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), are also recognized as effective water-tolerant Lewis acid catalysts for various organic transformations, including those similar in mechanism to the Baylis-Hillman reaction. researchgate.netorganic-chemistry.org These metal-catalyzed approaches, while potentially faster, require careful control of reaction conditions to avoid side reactions. researchgate.net

Examples of Metal Lewis Acids in Baylis-Hillman Type Reactions

Alkene Aldehyde Catalyst System Key Feature
Methyl vinyl ketone Aryl aldehydes BCl₃ / Et₃N Promotion of the reaction at low temperatures
Methyl vinyl ketone Aryl aldehydes ZrCl₄ / Et₃N Promotion of the reaction at low temperatures
Methyl vinyl ketone p-Nitrobenzaldehyde Imidazole organocatalyst / Silver acetate Enhanced chemoselectivity

Green Chemistry Approaches to Synthesis

The principles of green chemistry, such as high atom economy, use of safer solvents, and energy efficiency, are inherent to some of the synthetic routes for this compound. The Morita-Baylis-Hillman reaction itself is considered an atom-economical process as it combines two reactant molecules into a single product with no loss of atoms. wikipedia.orgnih.gov

Efforts to make the synthesis more environmentally benign have focused on several aspects. One significant approach is the use of greener solvents or the elimination of solvents altogether. The reaction has been successfully performed in aqueous media, which is a desirable green solvent due to its low cost, non-flammability, and low toxicity. organic-chemistry.org In fact, studies have shown a dramatic rate acceleration of the Baylis-Hillman reaction in the presence of water. organic-chemistry.org Furthermore, performing the reaction under neat (solvent-free) conditions, as has been demonstrated, represents a highly efficient green methodology by reducing solvent waste. researchgate.netnih.gov

The use of reusable catalysts is another cornerstone of green chemistry. The water-tolerant ytterbium triflate (Yb(OTf)₃) catalyst, for example, can be recovered and reused, making the process more sustainable. organic-chemistry.org The mild reaction conditions, often at room temperature, associated with the organocatalytic routes also contribute to the green credentials of this synthesis by minimizing energy consumption. wikipedia.org

Green Chemistry Aspects of this compound Synthesis

Green Chemistry Principle Application in Synthesis Reference
High Atom Economy The MBH reaction combines reactants with 100% theoretical atom economy. wikipedia.orgnih.gov
Use of Safer Solvents The reaction can be effectively run in water. organic-chemistry.org
Solvent-Free Conditions Successful synthesis has been achieved under neat conditions. researchgate.netnih.gov
Use of Reusable Catalysts Water-tolerant Lewis acids like Yb(OTf)₃ can be recycled. organic-chemistry.org
Energy Efficiency Many protocols operate effectively at ambient temperature. wikipedia.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbonyl Moiety

The carbonyl group in 3-(Hydroxymethyl)-3-butene-2-one is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org Its reactivity is modulated by the conjugated alkene system.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.comlibretexts.org In the case of this compound, this can occur directly at the carbonyl carbon (a 1,2-addition) or at the β-carbon of the alkene (a conjugate or 1,4-addition). This section focuses on direct attack at the carbonyl group.

The very synthesis of this compound, via the Morita-Baylis-Hillman (MBH) reaction, exemplifies the principles of nucleophilic addition. nrochemistry.com In a typical synthesis, a tertiary amine catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) first undergoes a conjugate addition to an activated alkene (in this case, methyl vinyl ketone) to form a zwitterionic enolate. nrochemistry.comwikipedia.org This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde (formaldehyde). chemicalbook.com A subsequent elimination of the catalyst yields the final product, this compound. nrochemistry.com

Beyond its synthesis, the carbonyl group can theoretically undergo condensation reactions. For instance, reaction with primary amines could yield the corresponding imine, while reactions with other carbonyl compounds under aldol (B89426) conditions are also conceivable, though these pathways are less explored compared to the reactivity at the alkene and alcohol sites.

In the context of MBH adducts, "alpha-functionalization" typically refers to transformations at the α-carbon of the carbonyl group that also bears the hydroxyl or a derivative group. This position is highly strategic for synthetic modifications. The hydroxyl group itself can be readily converted into a better leaving group, such as an acetate (B1210297) or carbonate. rsc.orgacs.org This transformation is crucial as it turns the molecule into a versatile electrophile for various substitution reactions.

These modified MBH adducts, such as Morita-Baylis-Hillman carbonates, can then react with a wide range of nucleophiles in catalyst-free α-allylation reactions, demonstrating the utility of this functionalization strategy in forming complex molecular architectures like benzo[a]quinolizidine skeletons. acs.org Furthermore, diastereoselective functionalization of the N-tosyl carbamates derived from Baylis-Hillman adducts can lead to the synthesis of valuable α-methyl-α-amino acids. nih.gov

Reactivity of the Alkene (C=C Double Bond)

The carbon-carbon double bond in this compound is electron-deficient due to the conjugative effect of the adjacent ketone. This electronic nature dictates its reactivity towards electrophiles, its participation in cycloaddition reactions, and its susceptibility to oxidative cleavage.

While the electron-withdrawing nature of the carbonyl group deactivates the alkene towards typical electrophilic additions compared to simple alkenes, such reactions remain possible. More prevalent in the literature is the addition of radicals to the double bond of MBH adducts. For example, electro-reductive methods can be used to generate alkyl radicals from precursors like N-acyloxyphthalimides, which then add to the electrophilic double bond of MBH compounds in a regio- and stereoselective manner. acs.orgacs.org This radical addition followed by subsequent steps can produce densely functionalized molecules. acs.org

Cycloaddition reactions provide a powerful method for constructing cyclic systems in a single step. libretexts.org this compound, as an activated alkene, is an excellent substrate for these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-poor double bond of this compound makes it a competent dienophile in Diels-Alder reactions. masterorganicchemistry.com It can react with a conjugated diene, such as 1,3-butadiene, to form a six-membered cyclohexene (B86901) ring. libretexts.org A variation is the hetero-Diels-Alder reaction. After oxidation of the allylic alcohol to a ketone using reagents like 2-iodoxybenzoic acid (IBX), the resulting 2-methylene-1,3-dicarbonyl compound can act as a reactive oxodiene, undergoing an oxo-Diels-Alder reaction with electron-rich alkenes to yield dihydropyran derivatives. tandfonline.comtandfonline.com

[3+2] Cycloaddition: These reactions involve the combination of a three-atom dipole (a 1,3-dipole) with a two-atom partner (the dipolarophile). uchicago.edu The alkene in MBH adducts can serve as the dipolarophile. For instance, rhodium(III)-catalyzed coupling of aryl nitrones with MBH adducts can lead to an allylated intermediate that undergoes an intramolecular [3+2] cycloaddition to form bridged cyclic compounds. acs.org This highlights the ability to construct complex five-membered heterocyclic rings from this scaffold.

The alkene moiety is susceptible to various oxidative transformations.

Ozonolysis: Ozonolysis is a powerful reaction that results in the cleavage of the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The ozonolysis of MBH adducts has been reported as a direct method to access α-keto-β-hydroxy esters. rsc.org For this compound, ozonolysis would cleave the C=C bond to give two smaller carbonyl-containing fragments. The specific products depend on the workup conditions, as detailed in the table below. masterorganicchemistry.comtestbook.com

Table 1: Predicted Products from the Ozonolysis of this compound This table is based on established principles of the ozonolysis reaction.

Workup Type Reagents C1 Fragment C2 Fragment
Reductive 1. O₃; 2. (CH₃)₂S or Zn/H₂O Formaldehyde (B43269) 2-Oxopropanal

Other Oxidative Processes: Besides cleavage, the molecule can undergo other oxidative reactions. The allylic alcohol can be selectively oxidized using mild oxidants like 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane. tandfonline.com This oxidation yields a highly reactive 2-methylene-1,3-dicarbonyl intermediate, which is a potent Michael acceptor. tandfonline.comusp.br This sequential oxidation-conjugate addition is a common strategy for the functionalization of MBH adducts. usp.br The double oxidation of both the alkene (via ozonolysis) and the resulting β-hydroxy group provides a novel route to vicinal tricarbonyl compounds. rsc.org

Transformations Involving the Hydroxymethyl Functional Group

The primary alcohol functionality in this compound is a key site for various chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The hydroxyl group of this compound readily undergoes esterification reactions. A common method for this transformation is the Fischer esterification, where the compound is treated with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction typically utilizes an excess of the alcohol or the removal of water to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com For instance, reaction with acetic acid would yield 3-(acetoxymethyl)-3-butene-2-one. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the hydroxyl group of this compound, and subsequent elimination of water. masterorganicchemistry.com Another approach involves the one-pot oxidative esterification of alcohols using oxygen as the oxidant under metal-free conditions, which can be applied to both self-esterification and cross-esterification. nih.gov

Etherification, the conversion of the hydroxyl group to an ether, can also be achieved through various synthetic methodologies. For example, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would introduce an ether linkage.

The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid depending on the reagents and reaction conditions. The oxidation to an aldehyde is a key transformation that can be achieved using various oxidizing agents.

Conversely, the carbonyl group of the butenone moiety can be selectively reduced. The choice of reducing agent is crucial to avoid unwanted reactions at the carbon-carbon double bond or the hydroxyl group.

The bifunctional nature of this compound makes it a potential monomer for polymerization reactions. lookchem.com The presence of both a polymerizable vinyl group and a reactive hydroxyl group allows for the formation of polymers with specific properties. lookchem.com For example, the hydroxyl group could be used for post-polymerization modification. The polymerization of related butene derivatives, such as 3-methyl-1-butene, has been studied using heterogeneous titanium-magnesium and homogeneous metallocene catalysts. researchgate.net It is important to note that steric hindrance around a disubstituted double bond, as seen in but-2-ene, can make polymerization difficult. quora.com However, the terminal double bond in this compound is more amenable to polymerization. The polymerization of methyl vinyl ketone, a related compound, is known to occur, sometimes with the release of heat. nih.gov

Reaction Mechanisms of Key Transformations of this compound

The reactions of this compound are governed by the interplay of its functional groups. For instance, in acid-catalyzed reactions, the initial protonation can occur at either the carbonyl oxygen or the hydroxyl oxygen. The subsequent steps depend on the specific reactants and conditions. In the case of reactions involving the double bond, electrophilic addition would proceed via a carbocation intermediate. The stability of this carbocation would be influenced by the adjacent carbonyl and hydroxymethyl groups. The reaction of 2-methylbut-3-en-2-ol with hydrobromic acid, for example, proceeds through a tertiary carbocation, which can then undergo rearrangement. stackexchange.comreddit.com

Comparative Reactivity Studies with Related Butenone and Hydroxymethyl-Containing Analogs

To understand the unique reactivity of this compound, it is useful to compare it with simpler, related molecules.

Butenone (Methyl Vinyl Ketone): This molecule lacks the hydroxymethyl group. nih.govsigmaaldrich.comsigmaaldrich.com Its reactivity is dominated by the Michael addition to the β-carbon of the α,β-unsaturated ketone system. nih.govsigmaaldrich.com The presence of the hydroxymethyl group in this compound introduces an additional site for reaction and can influence the electronics of the conjugated system.

3-Methyl-3-buten-2-one: This analog has a methyl group instead of a hydroxymethyl group. nist.govhmdb.ca The electronic effect of the methyl group (weakly electron-donating) differs from the hydroxymethyl group (weakly electron-withdrawing and capable of hydrogen bonding). This difference can affect the rates and regioselectivity of reactions.

Hydroxymethyl-Containing Analogs: Comparing the reactivity with other alcohols containing a double bond, such as 3-buten-1-ol (B139374), can provide insights into the influence of the ketone functionality. Studies on the reaction of 3-buten-1-ol with OH radicals have shown that the presence of the hydroxyl group enhances its reactivity compared to the analogous alkene, 1-butene, at room temperature. nih.gov This is attributed to the stabilization of pre-barrier complexes and saddle points through hydrogen bonding. nih.gov

The following table summarizes the key structural features of these related compounds:

Compound NameStructureKey Functional Groups
This compoundC₅H₈O₂α,β-Unsaturated Ketone, Primary Alcohol
3-Buten-2-one (Methyl Vinyl Ketone)C₄H₆Oα,β-Unsaturated Ketone
3-Methyl-3-buten-2-oneC₅H₈Oα,β-Unsaturated Ketone
3-Buten-1-olC₄H₈OAlkene, Primary Alcohol

Derivatization Strategies and Functional Analog Synthesis

Design and Synthesis of Chemically Modified Derivatives

The design and synthesis of chemically modified derivatives of 3-(Hydroxymethyl)-3-butene-2-one primarily involve reactions at its hydroxyl and α,β-unsaturated carbonyl moieties. These modifications are crucial for introducing new functionalities and for preparing intermediates for further transformations.

A common strategy is the esterification of the primary hydroxyl group. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. For instance, reaction with acetic anhydride (B1165640) can yield 3-(acetoxymethyl)-3-buten-2-one. Similarly, etherification of the hydroxyl group can be accomplished using alkyl halides under basic conditions to produce a range of ether derivatives.

Another important class of derivatives arises from the Michael addition of nucleophiles to the α,β-unsaturated ketone system. This 1,4-conjugate addition allows for the introduction of a wide variety of substituents at the β-position. For example, the addition of thiols or amines can lead to the formation of β-thio or β-amino ketones, respectively.

The carbonyl group itself can also be a target for derivatization. Reaction with hydroxylamine (B1172632), for instance, can yield the corresponding oxime . These derivatization reactions are summarized in the table below.

Derivative TypeReagents and ConditionsResulting Functional Group
EsterAcyl chloride/anhydride, baseEster (-OC(O)R)
EtherAlkyl halide, baseEther (-OR)
β-ThioetherThiol, baseThioether (-SR)
β-Amino ketoneAmineAmino (-NR2)
OximeHydroxylamineOxime (=NOH)

This table provides a summary of common derivatization strategies for this compound.

Functional Group Interconversions for Scaffold Diversification

Functional group interconversions are a powerful tool for diversifying the chemical scaffold of this compound, enabling the synthesis of a broad spectrum of compounds with distinct functionalities.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, mild oxidation with pyridinium chlorochromate (PCC) can yield the corresponding α-methylene-β-ketoaldehyde. More vigorous oxidation can lead to the carboxylic acid derivative.

Conversely, the ketone functionality can be reduced to a secondary alcohol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to the formation of diastereomeric diols.

The double bond in the vinyl group can also be subjected to various transformations. For instance, epoxidation can introduce a reactive epoxide ring, which can be subsequently opened by various nucleophiles to generate a range of functionalized products. Aziridination of the double bond can lead to the formation of vinyl aziridines, which are valuable synthetic intermediates.

TransformationReagents and ConditionsResulting Functional Group
Oxidation of AlcoholPCC, CH2Cl2Aldehyde (-CHO)
Reduction of KetoneNaBH4, MeOHSecondary Alcohol (-CH(OH)-)
Epoxidationm-CPBA, CH2Cl2Epoxide
AziridinationDppONH2, baseAziridine

This table illustrates key functional group interconversions for diversifying the this compound scaffold.

Synthesis of Analogs with Modified Backbone or Side Chains

The synthesis of analogs with modified backbones or side chains allows for a more profound alteration of the molecular structure of this compound. These modifications can significantly impact the compound's biological activity and physical properties.

Modification of the side chains can be achieved by utilizing different aldehydes in the initial Baylis-Hillman reaction. For example, using acetaldehyde instead of formaldehyde (B43269) would result in an analog with an ethyl group instead of a hydroxymethyl group at the α-position.

Backbone modifications can be more complex and may involve multi-step synthetic sequences. For instance, the carbon skeleton can be extended or rearranged through various carbon-carbon bond-forming reactions. One approach could involve the conversion of the hydroxymethyl group into a good leaving group, followed by nucleophilic substitution with a carbon nucleophile to extend the side chain.

Furthermore, the vinyl group can participate in metathesis reactions , allowing for the coupling with other olefins to create more complex and diverse molecular backbones.

Role of this compound and its Derivatives as Chiral Synthons in Complex Molecule Construction

This compound, being a product of the Baylis-Hillman reaction, is inherently prochiral. The development of asymmetric Baylis-Hillman reactions has enabled the synthesis of this compound in an enantiomerically enriched form. This has opened up avenues for its use as a chiral synthon in the construction of complex, biologically active molecules.

The densely functionalized and stereochemically defined nature of chiral this compound and its derivatives makes them valuable building blocks in total synthesis. The multiple reactive sites can be manipulated in a stereocontrolled manner to build up complex molecular frameworks.

For example, the allylic alcohol moiety can direct stereoselective epoxidations of the double bond. The resulting chiral epoxide can then be opened by various nucleophiles to install new stereocenters with high diastereoselectivity. The α,β-unsaturated ketone can participate in asymmetric Michael additions and cycloaddition reactions, further expanding its utility in asymmetric synthesis.

The application of these chiral synthons has been demonstrated in the synthesis of various natural products and pharmaceuticals, where the stereochemistry of the final molecule is crucial for its biological activity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone for elucidating the fundamental characteristics of 3-(Hydroxymethyl)-3-butene-2-one. wavefun.com These computational methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometry, bond lengths, bond angles, and electronic properties. wavefun.com

Calculations reveal the spatial arrangement of atoms, providing a three-dimensional picture of the molecule. Key structural parameters, such as the lengths of the carbon-carbon double bond, the carbon-oxygen double bond, and the carbon-hydroxyl bond, can be calculated with high accuracy. The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also determined. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Molecular Properties of this compound

PropertyValue
Molecular FormulaC5H8O2 chemicalbook.com
Molecular Weight100.12 g/mol chemicalbook.com
Density0.995 g/cm³ chemsrc.com
Boiling Point205.5°C at 760 mmHg chemsrc.com

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around its single bonds. ucalgary.ca For this compound, rotation around the C2-C3 bond and the C3-C(hydroxymethyl) bond leads to various conformers with distinct energy levels.

The study of these conformers is essential for understanding the molecule's flexibility and the relative stability of its different shapes. lumenlearning.com Computational methods are employed to calculate the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. The relative populations of different conformers at a given temperature can then be estimated using Boltzmann statistics. This information is vital for predicting which conformation is most likely to participate in a chemical reaction.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for unraveling the intricate details of chemical reactions involving this compound. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. youtube.com

A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate. youtube.comorganicchemistrytutor.com The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. For instance, in the context of its synthesis via a Morita-Baylis-Hillman reaction, computational studies can elucidate the structure of the key transition state involving the catalyst, methyl vinyl ketone, and formaldehyde (B43269). chemicalbook.com Similarly, for its decomposition, theoretical calculations can distinguish between different possible pathways, such as a retro-ene reaction proceeding through a six-membered cyclic transition state or a dehydration reaction via a four-membered ring. researchgate.net

Table 2: Spectroscopic Data for this compound

TypeData
IR (ATR film) [cm⁻¹] 3413, 2997, 2927, 2871, 1735, 1664, 1630, 1429, 1368, 1317, 1300, 1231, 1130, 1047, 1027, 969, 946, 779, 726, 706, 668 chemicalbook.com
¹H-NMR (600 MHz, CDCl₃) δH [ppm] 2.34 (s, 3H, 4-H), 2.64 (s, 1H, OH), 4.29 (s, 2H, H-1), 6.03 (s, 1H, 2'-Ha), 6.11 (s, 1H, 2'-Hb) chemicalbook.com
¹³C-NMR (151 MHz, CDCl₃) δC [ppm] 26.0 (C-4), 62.3 (C-1), 126.3 (C-2'), 147.3 (C-2), 200.5 (C-3) chemicalbook.com
MS (EI, 70 eV) m/z (%) 100 (>5) [M+], 85 (100) [M-Me], 57 (9) [C₃H₅O+] chemicalbook.com

Prediction of Reactivity and Selectivity in Organic Reactions

Theoretical calculations play a crucial role in predicting how this compound will behave in various organic reactions. By analyzing the molecule's electronic structure, such as the distribution of charges and the shapes of its frontier molecular orbitals (HOMO and LUMO), chemists can anticipate its reactivity towards different reagents.

For example, the electron-deficient carbon-carbon double bond, influenced by the adjacent carbonyl group, is expected to be susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl and hydroxyl groups possess lone pairs of electrons, making them potential sites for electrophilic attack. Computational models can quantify these reactivities, helping to predict the regioselectivity and stereoselectivity of reactions. This predictive power is invaluable for designing new synthetic routes and for understanding the outcomes of complex reaction mixtures.

Atmospheric Chemistry Modeling of Butenones and Related Unsaturated Compounds

The atmospheric fate of volatile organic compounds (VOCs) like butenones is of significant environmental interest. Computational modeling is instrumental in understanding the atmospheric chemistry of this compound and related unsaturated ketones. copernicus.org These models simulate the reactions that these compounds undergo in the atmosphere, primarily with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃).

Rate coefficients for these reactions can be calculated using computational methods, providing essential data for large-scale atmospheric models. researchgate.netnih.gov These models predict the atmospheric lifetime of the compound and the identity of its degradation products. For instance, the reaction with •OH radicals is expected to proceed mainly via addition to the carbon-carbon double bond, leading to the formation of various oxygenated products. copernicus.org Understanding these processes is crucial for assessing the impact of such compounds on air quality and climate.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentchemicalbook.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Hydroxymethyl)-3-butene-2-one. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

In a typical ¹H-NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed: a singlet for the three methyl protons (H-4) at approximately 2.34 ppm, a singlet for the hydroxyl proton (-OH) around 2.64 ppm, a singlet for the two hydroxymethyl protons (H-1) at about 4.29 ppm, and two distinct singlets for the vinylidene protons (H-2') at approximately 6.03 and 6.11 ppm. chemicalbook.com

The ¹³C-NMR spectrum provides further structural confirmation, with signals for the methyl carbon (C-4) at roughly 26.0 ppm, the hydroxymethyl carbon (C-1) at approximately 62.3 ppm, the vinylidene carbon (C-2') at about 126.3 ppm, the quaternary olefinic carbon (C-2) at around 147.3 ppm, and the carbonyl carbon (C-3) at approximately 200.5 ppm. chemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ chemicalbook.com

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (-CH₂OH)4.29 (s, 2H)62.3
2 (=C<)-147.3
2' (=CH₂)6.03 (s, 1H), 6.11 (s, 1H)126.3
3 (C=O)-200.5
4 (-CH₃)2.34 (s, 3H)26.0
-OH2.64 (s, 1H)-

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign these resonances and confirm the connectivity of the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between J-coupled protons. sdsu.edu For this compound, due to the lack of proton-proton coupling between the isolated spin systems (methyl, hydroxymethyl, and vinylidene protons), significant cross-peaks would not be expected, confirming their isolated nature. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu The HSQC spectrum would show a cross-peak between the proton signal at 4.29 ppm and the carbon signal at 62.3 ppm (C-1), the proton signals at 6.03 and 6.11 ppm with the carbon signal at 126.3 ppm (C-2'), and the proton signal at 2.34 ppm with the carbon signal at 26.0 ppm (C-4). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. sdsu.edu Key HMBC correlations for this compound would include:

Correlations from the methyl protons (H-4) to the carbonyl carbon (C-3) and the quaternary olefinic carbon (C-2).

Correlations from the hydroxymethyl protons (H-1) to the quaternary olefinic carbon (C-2) and the vinylidene carbon (C-2').

Correlations from the vinylidene protons (H-2') to the quaternary olefinic carbon (C-2) and the hydroxymethyl carbon (C-1).

Stereochemical Elucidation via NMR

For this compound, which is achiral, there are no stereocenters to elucidate. The molecule does not exhibit stereoisomerism such as enantiomers or diastereomers. Therefore, advanced NMR techniques for stereochemical elucidation, like NOESY (Nuclear Overhauser Effect Spectroscopy) or the use of chiral shift reagents, are not applicable for determining its stereochemistry.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysischemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₅H₈O₂), the calculated exact mass is 100.0524. An experimental HRMS measurement yielding a value very close to this, for instance, a found value of 101.0597 for the protonated molecule [M+H]⁺, confirms the molecular formula. chemicalbook.com

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 100. The most abundant fragment ion is typically observed at m/z 85, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant fragment can be seen at m/z 57, which may correspond to the [C₃H₅O]⁺ ion. chemicalbook.com These fragmentation patterns are consistent with the known structure of the compound.

Table 2: Key Mass Spectrometry Data for this compound chemicalbook.com

m/zProposed FragmentRelative Intensity (%)
100[M]⁺>5
85[M-CH₃]⁺100
57[C₃H₅O]⁺9

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysischemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The IR spectrum exhibits a strong, broad absorption band around 3413 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. chemicalbook.com The presence of a carbonyl group (C=O) is confirmed by a strong absorption band at approximately 1664 cm⁻¹. chemicalbook.com The C=C double bond stretching vibration is observed around 1630 cm⁻¹. chemicalbook.com C-H stretching vibrations in the alkyl and vinyl groups appear in the region of 2871-2997 cm⁻¹. chemicalbook.com

Raman spectroscopy provides complementary information. While IR spectroscopy is particularly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar C=C bonds, which would be expected to show a strong signal.

Table 3: Characteristic IR Absorption Frequencies for this compound chemicalbook.com

Functional GroupVibrational ModeFrequency (cm⁻¹)
O-HStretching3413
C-H (sp³ and sp²)Stretching2871-2997
C=OStretching1664
C=CStretching1630

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation, purification, and quantitative analysis of this compound.

Method Development for Purification and Quantitative Analysischemsrc.com

For the purification of this compound, column chromatography is a common laboratory-scale technique. A typical method involves using a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and petroleum ether. chemicalbook.com The polarity of the solvent mixture can be adjusted to achieve optimal separation from starting materials and byproducts.

For quantitative analysis, both HPLC and GC methods can be developed.

HPLC : A reverse-phase HPLC method would likely utilize a C18 column. The mobile phase could consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Detection could be achieved using a UV detector, as the enone chromophore absorbs UV light. For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate would be used in the mobile phase. sielc.comsielc.com

GC : Due to its volatility, this compound is also amenable to GC analysis. chemsrc.com A capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., a "WAX" column), would be suitable for separating this polar analyte. nist.gov Flame Ionization Detection (FID) would provide a robust and sensitive method for quantification. For qualitative analysis and confirmation, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique, providing both retention time and mass spectral data. hmdb.ca

The development of these chromatographic methods requires optimization of parameters such as the stationary phase, mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and detector settings to achieve the desired resolution, sensitivity, and analysis time.

Derivatization Strategies for Enhanced Chromatographic Detection

The presence of both a hydroxyl group and a ketone functionality in this compound offers multiple avenues for derivatization to improve its volatility for gas chromatography (GC) and enhance its detection in liquid chromatography (LC). nih.gov The choice of derivatizing reagent is contingent on the analytical technique and the desired outcome, such as increased sensitivity or improved peak shape. thermofisher.com

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often essential to block the polar hydroxyl and ketone groups, thereby increasing volatility and thermal stability. rsc.org Common strategies include silylation and acylation of the hydroxyl group, and oximation of the ketone group.

Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process is typically efficient and can be performed under mild conditions.

Acylation, using reagents like acetic anhydride (B1165640) or perfluoroacyl anhydrides (e.g., trifluoroacetic anhydride, TFAA), converts the hydroxyl group into an ester. Perfluorinated derivatives are particularly advantageous for electron capture detection (ECD), offering high sensitivity.

The ketone moiety can be converted into an oxime derivative using hydroxylamine (B1172632) hydrochloride or, more effectively, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA derivatives are highly responsive to ECD, making this a suitable method for trace analysis.

For high-performance liquid chromatography (HPLC), derivatization aims to introduce a chromophoric or fluorophoric tag to the molecule, significantly enhancing UV or fluorescence detection. This is particularly useful for quantifying low concentrations of the analyte. Reagents such as dansyl hydrazine (B178648) can react with the carbonyl group to form a highly fluorescent hydrazone, which can be readily detected. thermofisher.com Similarly, the hydroxyl group can be targeted by reagents that introduce a UV-absorbing or fluorescent moiety.

Table 1: Potential Derivatization Reagents for GC Analysis of this compound

Reagent Target Functional Group Derivative Formed Key Advantages for GC Analysis
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl Trimethylsilyl (TMS) Ether Increased volatility and thermal stability.
Trifluoroacetic Anhydride (TFAA) Hydroxyl Trifluoroacetyl Ester Highly volatile, suitable for FID and ECD.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Ketone Pentafluorobenzyl Oxime Excellent for trace analysis with ECD.
Hydroxylamine Hydrochloride Ketone Oxime Increases volatility and stability.

Table 2: Potential Derivatization Reagents for HPLC Analysis of this compound

Reagent Target Functional Group Derivative Formed Detection Method
Dansyl Hydrazine Ketone Dansyl Hydrazone Fluorescence
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Ketone 2,4-Dinitrophenylhydrazone UV/Visible
p-Nitrobenzoyl Chloride Hydroxyl p-Nitrobenzoate Ester UV/Visible
9-Fluorenylmethyl-chloroformate (FMOC-Cl) Hydroxyl FMOC-carbonate Fluorescence

X-ray Crystallography of Solid-State Derivatives

To date, the crystal structure of this compound in its pure form has not been reported in the crystallographic databases. This is likely due to its low melting point and potential for polymerization, which can hinder the growth of single crystals suitable for X-ray diffraction analysis. However, the definitive, three-dimensional arrangement of atoms in this molecule can be determined through the X-ray crystallography of a suitable solid-state derivative.

The formation of a crystalline derivative is a common strategy for molecules that are themselves difficult to crystallize. The process involves reacting the analyte with a reagent that not only imparts crystallinity but also introduces heavy atoms, which can simplify the structure solution process. For this compound, several derivatization strategies could yield crystalline products.

One potential approach is the formation of a semicarbazone or thiosemicarbazone from the ketone function. These derivatives often have higher melting points and a greater propensity to form well-ordered crystals due to the presence of additional hydrogen bonding donors and acceptors. Similarly, reaction with 2,4-dinitrophenylhydrazine can yield a stable, crystalline hydrazone.

Another strategy involves derivatizing the hydroxyl group. Formation of an ester with a substituted benzoic acid, such as p-nitrobenzoic acid or 3,5-dinitrobenzoic acid, often leads to highly crystalline materials. The aromatic rings in these derivatives facilitate crystal packing through π-π stacking interactions.

The selection of an appropriate derivatization agent is crucial and often requires empirical screening of several candidates to find one that produces high-quality single crystals. Once a suitable crystal is obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational information, offering an unambiguous structural confirmation of the this compound framework. While no specific crystal structures of this compound derivatives are currently available in the public domain, the principles of small-molecule crystallography suggest this is a viable and powerful method for its definitive characterization.

Applications in Materials Science and Catalysis

Utilization as a Monomer in Polymer Synthesis

The presence of a vinyl group in 3-(hydroxymethyl)-3-butene-2-one makes it a prime candidate for polymerization. Vinyl ketones, as a class of monomers, have been the subject of increasing research interest due to their potential to form photodegradable polymers. digitellinc.com The incorporation of a hydroxyl group in this compound adds another layer of functionality, allowing for post-polymerization modifications and influencing the properties of the resulting polymer.

Radical Polymerization

Conventional free-radical polymerization is a viable method for polymerizing vinyl monomers. In the case of this compound, this would involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to generate radicals that attack the double bond of the monomer, initiating a chain reaction. wikipedia.org The regioselectivity of this addition would likely lead to the formation of a polymer chain with the ketone and hydroxymethyl groups as pendant functionalities. nih.gov While this method is straightforward, it often results in polymers with broad molecular weight distributions and limited control over the polymer architecture.

Controlled Polymerization Techniques

To overcome the limitations of conventional radical polymerization, controlled or living radical polymerization techniques can be employed. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow polydispersity indices (PDI), and complex architectures.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). wikipedia.org This method has been successfully applied to the polymerization of various vinyl ketones, yielding well-defined polymers. researchgate.netacs.org For this compound, a suitable RAFT agent would be chosen based on the reactivity of the monomer. The polymerization would proceed through a series of reversible addition-fragmentation steps, allowing for the controlled growth of polymer chains. The resulting polymer would possess a terminal thiocarbonylthio group, which can be further modified or used to initiate the polymerization of another monomer to form block copolymers. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique that employs a transition metal catalyst, typically a copper complex with a nitrogen-based ligand, to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.comcmu.edu While there are no specific reports on the ATRP of this compound, the successful polymerization of other functional monomers, such as but-3-en-1-yl methacrylate, suggests its potential feasibility. chemrestech.com The hydroxyl group of the monomer could potentially interact with the copper catalyst, which might necessitate careful selection of the ligand and reaction conditions to ensure controlled polymerization.

Table 1: Potential Controlled Polymerization Methods for this compound

Polymerization Technique Key Components Potential Advantages
RAFT Polymerization Monomer, Radical Initiator, RAFT Agent (e.g., dithioester, trithiocarbonate) Tolerant to a wide range of functional groups, applicable in various solvents, allows for the synthesis of complex architectures. wikipedia.orgsigmaaldrich.com
ATRP Monomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., bipyridine derivative) Well-defined molecular weights and low polydispersity, can be used to create block copolymers. sigmaaldrich.comcmu.edu

Role as a Precursor for Novel Catalyst Ligands

The bifunctional nature of this compound, possessing both an allylic alcohol and a ketone group, makes it an intriguing precursor for the synthesis of novel catalyst ligands. Phosphine (B1218219) ligands, in particular, are crucial in homogeneous catalysis, and their electronic and steric properties can be fine-tuned by modifying their structure. nih.govnih.gov

The allylic alcohol moiety of this compound can be a starting point for the introduction of a phosphine group. For instance, it could potentially undergo a reaction with a chlorophosphine in the presence of a base to form a phosphinite ligand. youtube.com Alternatively, hydrophosphination, the addition of a P-H bond across the double bond, could be explored, although this might be challenging due to the presence of the carbonyl group. nih.gov The resulting phosphine ligand would have a unique structure with the ketone functionality, which could potentially coordinate to a metal center or participate in catalyst-substrate interactions. The development of such ligands could lead to new catalytic activities and selectivities.

Application in Heterogeneous and Homogeneous Catalysis

The reactivity of the carbonyl and hydroxyl groups, as well as the double bond, in this compound allows for its participation in various catalytic reactions.

Participation in Aldol (B89426) Condensation Reactions for Biofuel and Chemical Production

Aldol condensation is a cornerstone of C-C bond formation in organic chemistry and is a key strategy for upgrading biomass-derived small molecules into larger, more valuable chemicals and biofuel precursors. libretexts.orglibretexts.org The reaction typically involves the enolate of an aldehyde or ketone attacking the carbonyl group of another molecule, leading to a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. youtube.com

This compound is itself a β-hydroxy ketone. Its formation can be envisioned through the aldol condensation of acetone (B3395972) and formaldehyde (B43269). More significantly, recent research has focused on controlling aldol condensation to selectively yield β-hydroxy ketones, as these can be valuable chiral building blocks. rsc.org For example, the use of calcined boron nitride as a catalyst in the reaction of furfural (B47365) and acetone has been shown to enhance the selectivity for the β-hydroxy ketone product by suppressing the subsequent dehydration step. rsc.org This suggests that under specific catalytic conditions, reactions could be tailored to either produce or consume this compound. As a reactant, its enolate could add to other carbonyl compounds, or its carbonyl group could be attacked by other enolates, leading to the synthesis of more complex molecules relevant to the chemical and biofuel industries.

Table 2: Catalyst Systems for Selective Aldol Condensation

Catalyst System Reactants Key Product Type Significance
Calcined Boron Nitride Furfural, Acetone β-Hydroxy Ketone Demonstrates the ability to suppress dehydration and selectively form β-hydroxy ketones. rsc.org
Base Catalysis (e.g., NaOH) Aldehydes, Ketones α,β-Unsaturated Carbonyls The traditional outcome of aldol condensation, leading to dehydrated products. youtube.com
Acid Catalysis Aldehydes, Ketones α,β-Unsaturated Carbonyls An alternative to base catalysis for aldol condensation. libretexts.org

Other Catalytic Applications

The multifunctional nature of this compound suggests its potential in other catalytic transformations. The allylic alcohol could be a substrate for catalytic oxidation or reduction. For instance, palladium-catalyzed oxidation of allylic alcohols can lead to enones, and in this case, would result in a diketone. Conversely, selective hydrogenation of the double bond would yield a saturated β-hydroxy ketone. The catalytic reaction of butan-2-ol to produce butene and butenone over certain catalysts provides a parallel for potential dehydration and oxidation reactions of this compound. researchgate.net Furthermore, the ketone functionality could be a target for catalytic reductions or reductive aminations, expanding the range of accessible chemical derivatives.

Intermediacy in the Synthesis of Specialty Chemicals and Agrochemicals

This compound is a versatile chemical compound whose value lies in its potential as a reactive intermediate for the synthesis of more complex molecules, including specialty chemicals and agrochemicals. Its structure, which contains both a hydroxyl (-OH) group and an enone functional group, allows for a variety of chemical transformations, making it a useful building block in organic synthesis.

The compound itself is synthesized from readily available precursors. One common method is the Morita-Baylis-Hillman reaction, which involves the reaction of methyl vinyl ketone with paraformaldehyde in the presence of a catalyst like 1,4-diaza-bicyclo[2.2.2]octane (DABCO). chemicalbook.com This reaction efficiently creates the hydroxymethylated butenone structure.

Table 1: Synthesis of this compound via Morita-Baylis-Hillman Reaction chemicalbook.com

Reactant 1 Reactant 2 Catalyst Solvent Reaction Time Temperature Yield

The utility of this compound as an intermediate stems from its bifunctional nature. The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, while the enone system (a conjugated alkene and ketone) can participate in a wide range of addition reactions. This dual reactivity allows for the sequential or chemo-selective construction of complex molecular architectures.

While specific, large-scale applications in agrochemical manufacturing are not extensively documented in publicly available literature, the core butenone structure is a recognized motif in the synthesis of bioactive compounds. For instance, other substituted butenone derivatives serve as key building blocks for certain herbicides. nih.gov The simplest enone, methyl vinyl ketone, is itself a well-established intermediate in the synthesis of various organic compounds. hmdb.ca The presence of the additional hydroxymethyl group on this compound provides a further point for chemical modification, enhancing its potential for creating diverse and complex target molecules.

Agrochemical intermediates are fundamental to modern agriculture, forming the basis for crop protection products. framochem.com The development of novel intermediates with versatile reactive sites is crucial for synthesizing new active ingredients. Compounds like this compound, with their potential for creating a variety of derivatives, fit into this strategy of building molecular complexity from simpler, functionalized starting materials.

Future Research Trajectories and Unanswered Questions

Development of More Sustainable and Efficient Synthetic Routes

While methods for synthesizing 3-(hydroxymethyl)-3-butene-2-one exist, such as the Morita-Baylis-Hillman reaction between methyl vinyl ketone and formaldehyde (B43269) chemicalbook.com, there is considerable room for improvement in terms of sustainability and efficiency. Current research trajectories aim to align its production with the principles of green chemistry.

Future efforts could focus on:

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes, such as lipases, could offer highly selective and environmentally benign pathways. researchgate.net Research into chemo-enzymatic strategies, combining the selectivity of biocatalysts with the efficiency of chemical reactions, could lead to novel and sustainable production methods for this compound and its derivatives. researchgate.net

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, like ball milling, could drastically reduce solvent waste and potentially improve reaction kinetics, leading to more sustainable processes. researchgate.net

Alternative Solvents: The exploration of greener solvent systems, such as supercritical carbon dioxide (scCO₂), is a promising avenue. nih.gov Supercritical CO₂ is non-toxic, inexpensive, and easily recoverable, making it an excellent alternative to conventional organic solvents. nih.gov

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The bifunctional nature of this compound suggests a rich and complex reactivity that has yet to be fully explored. As an α,β-unsaturated ketone, it is a known Michael acceptor, but the interplay between its two functional groups could enable novel transformations. lookchem.comenamine.net

Key areas for future investigation include:

Tandem and Cascade Reactions: Designing reactions where both the hydroxyl group and the enone moiety participate sequentially in a one-pot process could lead to the rapid assembly of complex molecular architectures from a simple starting material.

Asymmetric Catalysis: The development of catalytic enantioselective reactions is a major goal. This could involve the asymmetric transformation of the existing functional groups or using the compound as a prochiral substrate to set new stereocenters.

Novel Cycloadditions: While it can participate in Diels-Alder reactions, exploring its potential in other cycloaddition pathways, such as [3+2] or [4+3] cycloadditions under thermal, photochemical, or catalytic conditions, could yield novel carbocyclic and heterocyclic scaffolds.

Transition-Metal Catalyzed Reactions: The use of transition metal catalysts could uncover unique reactivity, such as rearrangements, isomerizations, or coupling reactions, that are not accessible through traditional methods. nih.govunizar.es

Design of Next-Generation Catalysts Utilizing this compound Scaffolds

Beyond its role as a substrate, this compound has the potential to serve as a foundational element in the design of new catalysts and ligands. Its functional groups provide handles for derivatization, allowing it to be incorporated into more complex molecular frameworks.

Future research could pursue:

Chiral Ligand Synthesis: The prochiral structure of the molecule makes it an attractive starting point for the synthesis of novel chiral ligands for asymmetric metal catalysis. The hydroxyl group can be readily functionalized to attach phosphines, amines, or other coordinating groups.

Organocatalyst Development: It could serve as the core for new classes of organocatalysts. For example, derivatization of the hydroxyl group and modification of the ketone could lead to bifunctional catalysts capable of activating substrates through multiple non-covalent interactions, similar to peptidyl catalysts. nih.gov

Polymer-Supported Catalysts: Immobilizing derivatives of this compound onto a polymer support could lead to the development of recyclable catalysts, which are highly desirable for industrial applications and sustainable chemistry.

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Applying these methods to this compound can provide deep insights into its properties and reactivity.

Promising computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, calculate transition state energies, and predict the outcomes of potential reactions. This would be invaluable for understanding its reactivity and for the rational design of catalysts for specific transformations. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) and Reactivity Indices: Computational analysis can map the electron density distribution and identify electrophilic and nucleophilic sites, providing a theoretical basis for its observed reactivity in reactions like Michael additions. mdpi.com

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of new derivatives and reaction intermediates, complementing experimental findings. chemicalbook.com

The following table summarizes potential research avenues and their anticipated contributions.

Research Focus AreaPotential MethodologiesExpected Outcome & Significance
Sustainable Synthesis Biocatalysis, Mechanochemistry, Supercritical FluidsReduced environmental impact, lower costs, and improved process efficiency.
Novel Reactivity Tandem Reactions, Asymmetric Catalysis, CycloadditionsAccess to new molecular scaffolds and complex structures from a simple precursor.
Catalyst Design Chiral Ligand Synthesis, Organocatalyst DevelopmentCreation of novel, efficient catalysts for a wide range of chemical transformations.
Computational Analysis DFT, MEDT, ADME/PASS simulationsRational guidance for experimental design and a deeper understanding of reaction mechanisms. mdpi.com
Flow Chemistry Microreactors, Packed-Bed ReactorsSafer, more efficient, and scalable production with higher purity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering superior control, safety, and scalability. nih.govflinders.edu.au Integrating the synthesis and transformations of this compound into these modern platforms is a logical and critical next step.

Future directions in this area are:

Continuous Flow Synthesis: Adapting the synthesis of this compound to a continuous flow process could lead to higher yields, improved purity, and enhanced safety, particularly when handling volatile or reactive reagents. durham.ac.ukresearchgate.net Precise control over temperature and residence time in microreactors can minimize the formation of byproducts. durham.ac.uk

In-line Purification: Flow chemistry systems can be coupled with in-line purification techniques, such as solid-supported scavengers or liquid-liquid extraction, to streamline the entire production process and obtain high-purity product without traditional workups. durham.ac.uk

Automated Platforms for Derivative Libraries: By integrating flow reactors with automated robotic systems, it will be possible to rapidly synthesize libraries of derivatives from this compound. This high-throughput approach would accelerate the discovery of new molecules with valuable properties for materials science and pharmaceutical applications.

Q & A

Q. What are the recommended methods for synthesizing 3-(Hydroxymethyl)-3-butene-2-one in laboratory settings?

Synthesis strategies for this compound and its derivatives often involve aldol condensation, cross-coupling reactions, or regioselective functionalization. For example, α,β-unsaturated ketones like 3-buten-2-one derivatives can be synthesized via base-catalyzed condensation of ketones with aldehydes, followed by hydroxymethylation . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like dimerization or over-oxidation .

Q. How can the purity and structural integrity of this compound be verified?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to detect carbonyl (C=O) and hydroxyl (-OH) functional groups.
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment .

Q. What safety protocols are recommended for handling this compound?

Toxicity data for structurally similar α,β-unsaturated ketones (e.g., 3-buten-2-one) indicate potential respiratory and dermal irritation. Researchers should:

  • Use fume hoods and personal protective equipment (PPE) .
  • Follow guidelines from ACGIH or EPA DSSTox for exposure limits .
  • Store the compound in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data for this compound derivatives?

Contradictions may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. Recommended approaches:

  • Dose-response studies across multiple biological replicates.
  • Computational docking simulations to compare binding affinities with protein targets (e.g., kinases or oxidoreductases) .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of enzyme-ligand interactions .

Q. How can researchers design experiments to study the compound’s reactivity under varying pH and solvent conditions?

  • Kinetic studies : Monitor reaction rates using UV-Vis spectroscopy to track carbonyl reactivity.
  • Solvent screening : Test polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to assess nucleophilic addition pathways.
  • pH-dependent stability assays : Use buffered solutions (pH 3–10) to identify degradation products via LC-MS .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations to model conformational flexibility in aqueous environments.
  • Density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity.
  • PubChem BioAssay data mining to identify structurally related compounds with known bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.